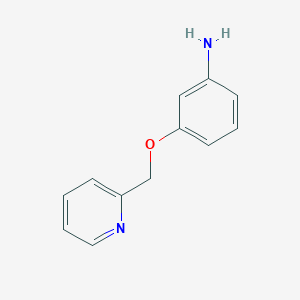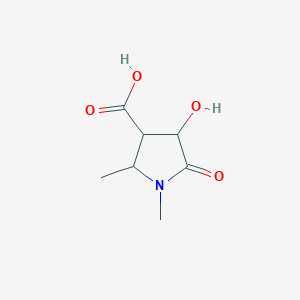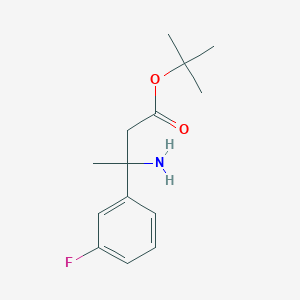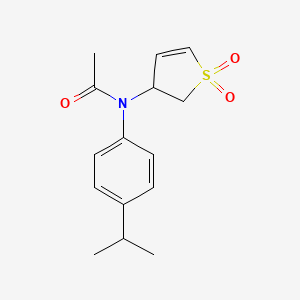
3-(Pyridin-2-ylmethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-2-ylmethoxy)aniline is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is used for research purposes .
Synthesis Analysis
A series of 3-chloro-4-(pyridin-2-ylmethoxy) aniline derivatives were synthesized and biologically evaluated for antitumor activities . The synthesis involved different reaction conditions, forming N-(Pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of 3-(Pyridin-2-ylmethoxy)aniline consists of a pyridine ring attached to an aniline group via a methoxy bridge . The crystal structure of a related compound, 3-(3-(pyridin-2-ylmethoxy)quinoxalin-2-yl)propanoic acid, has been determined using X-ray diffraction .Physical And Chemical Properties Analysis
3-(Pyridin-2-ylmethoxy)aniline is predicted to have a melting point of 113.18°C and a boiling point of approximately 374.7°C at 760 mmHg. Its density is predicted to be around 1.2 g/cm3, and it has a refractive index of n20D 1.62 .Wissenschaftliche Forschungsanwendungen
Proteomics Research
3-(Pyridin-2-ylmethoxy)aniline: is utilized in proteomics research, where it serves as a biochemical tool for the study of protein expression and function. This compound is used to probe protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .
Antitumor Activity
Derivatives of 3-(Pyridin-2-ylmethoxy)aniline have been synthesized and evaluated for their antitumor properties. These derivatives exhibit significant antitumor activity, with some showing twice the efficacy of Imatinib on various cancer cell lines, including HL-60, K-562, MCF-7, and A498 . This highlights the potential of this compound in the development of new cancer therapies.
Kinase Inhibition
The compound has been studied for its ability to inhibit BCR-ABL kinase, which is implicated in chronic myeloid leukemia. By interacting with this kinase, 3-(Pyridin-2-ylmethoxy)aniline derivatives can disrupt cancer cell proliferation and migration, offering a promising approach for targeted cancer treatment .
Drug Design
In pharmaceutical research, 3-(Pyridin-2-ylmethoxy)aniline is a key intermediate in the design and synthesis of novel drug candidates. Its molecular structure allows for the creation of diverse derivatives with potential therapeutic applications, particularly in oncology .
EGFR and HER2 Inhibition
Some derivatives containing the 3-(Pyridin-2-ylmethoxy)aniline moiety have shown outstanding inhibition against EGFR and HER2, which are critical targets in the treatment of various cancers. These findings support the compound’s role in the development of inhibitors that could lead to effective treatments for cancer patients .
Molecular Docking Studies
3-(Pyridin-2-ylmethoxy)aniline: and its derivatives are used in molecular docking studies to predict how the compound interacts with various biological targets. This computational approach helps in understanding the binding affinities and potential effects of the compound, facilitating the drug discovery process .
Wirkmechanismus
Target of Action
The primary target of 3-(Pyridin-2-ylmethoxy)aniline is the BCR-ABL kinase . This kinase plays a crucial role in certain types of cancer, including chronic myeloid leukemia (CML). The compound interacts with this kinase, thereby exerting its antitumor effects .
Mode of Action
3-(Pyridin-2-ylmethoxy)aniline interacts with its target, the BCR-ABL kinase, by binding to the kinase’s active site . This interaction inhibits the kinase’s activity, leading to a decrease in the proliferation of cancer cells . The compound’s mode of action is similar to that of Imatinib, a well-known BCR-ABL kinase inhibitor .
Biochemical Pathways
The inhibition of BCR-ABL kinase by 3-(Pyridin-2-ylmethoxy)aniline affects several biochemical pathways. Most notably, it disrupts the signaling pathways that promote cell proliferation and survival . This disruption leads to the death of cancer cells and a reduction in tumor size .
Result of Action
The interaction of 3-(Pyridin-2-ylmethoxy)aniline with BCR-ABL kinase results in significant anti-proliferation, anti-migration, and anti-invasion effects on cancer cells . In particular, the compound has been found to have twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .
Zukünftige Richtungen
The future directions for 3-(Pyridin-2-ylmethoxy)aniline could involve further investigation of its antitumor activities. One study found that a derivative of this compound had twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines . This suggests that 3-(Pyridin-2-ylmethoxy)aniline and its derivatives could be potential candidates for personalized cancer therapy .
Eigenschaften
IUPAC Name |
3-(pyridin-2-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11/h1-8H,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHLFKVWEXFLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-ylmethoxy)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2851952.png)


![7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/no-structure.png)
![5-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2851960.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2851961.png)
![2-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2851962.png)

![methyl 3-[4-(2-phenoxypropanoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2851964.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2851968.png)
![6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2851969.png)
![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2851972.png)
![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B2851974.png)